Dexamethasone 21-methanesulfonate
Description
Dexamethasone 21-methanesulfonate (CAS: 2265-22-7) is a synthetic glucocorticoid derivative of dexamethasone, modified at the 21-position with a methanesulfonate (mesylate) ester group. Its molecular formula is C₂₃H₃₁FO₇S (molecular weight: 486.55 g/mol) . Unlike prodrug esters (e.g., phosphate or acetate), this compound functions as an affinity label, covalently binding to glucocorticoid-binding proteins such as Yb-glutathione-S-transferase (GST) in rat liver cytosol . This property makes it valuable for studying steroid-protein interactions and enzymatic pathways .
Properties
IUPAC Name |
[2-[(9R,10S,11S,13S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16?,17?,18+,20+,21+,22+,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNWRUJPJUBMHC-IOHZMVDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.
Introduction of the fluoro group: This step involves the selective fluorination of the core structure.
Addition of hydroxyl groups: Hydroxylation reactions are carried out under controlled conditions to introduce the hydroxyl groups at specific positions.
Formation of the methanesulfonate ester: This is achieved by reacting the hydroxylated intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Potential Chemical Reactions
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Oxidation The hydroxyl groups in Dexamethasone 21-methanesulfonate can be oxidized to form ketones or aldehydes.
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Methanesulfonate Ester Formation The formation of the methanesulfonate ester is achieved by reacting the hydroxylated intermediate with methanesulfonyl chloride in the presence of a base.
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Reaction with Spermine Dexamethasone-21-mesylate reacts with aliphatic polyamine spermine in the presence of 2-iminothiolane to create a cationic Dex for gene delivery and anti-inflammatory activity .
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Conjugation The 21-hydroxyl group of DEX is not associated with anti-inflammatory activity and is the most suitable site for conjugation. Through this 21-hydroxyl, DEX can be covalently bound to COOH and NH .
Biological Activity and Mechanism of Action
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Glucocorticoid Receptor Activation Dex-21-Mes acts as an agonist for the glucocorticoid receptor (GR), leading to transcriptional activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines.
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Antagonistic Properties Dex-21-Mes can exhibit antiglucocorticoid activity in certain contexts, acting as an antagonist in specific cell lines.
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Non-genomic Effects Beyond genomic actions, Dex-21-Mes stabilizes cell membranes and inhibits leukocyte migration, contributing to its anti-inflammatory effects.
Spectroscopic Analysis
Spectroscopy is used to analyze products of reactions. To understand if dexamethasone is synthesized from a reaction, spectroscopy must be taken and compared to the literature spectrum. There are multiple spectroscopy analyses that can be taken including 1H NMR, 13C NMR, IR, Mass spectrometry, and UV/vis spectroscopy .
Scientific Research Applications
Affinity Labeling of Glucocorticoid Receptors
Dex-Mes serves as an affinity label for glucocorticoid receptors in various cell types, including rat hepatoma tissue culture cells. It labels specific cysteine residues within the receptor protein, facilitating the study of receptor structure and function. Notably, Cys-656 has been identified as a critical site for Dex-Mes labeling, providing insights into receptor dynamics and signaling pathways .
Antiglucocorticoid Activity
Research indicates that Dex-Mes exhibits significant antiglucocorticoid activity at lower concentrations compared to cortisol derivatives. This property allows researchers to explore the long-term effects of glucocorticoid antagonism in cellular models, which can be pivotal for understanding conditions such as Cushing's syndrome and other disorders related to glucocorticoid excess .
Anti-Inflammatory Treatments
Dexamethasone and its derivatives are widely used to manage inflammatory conditions. Dex-Mes has been studied for its potential to enhance the efficacy of glucocorticoids in treating diseases such as rheumatoid arthritis and asthma by improving drug delivery systems .
Drug Delivery Systems
Dex-Mes has been utilized in the development of advanced drug delivery systems, such as conjugates with polymers for targeted therapy. For instance, studies show that conjugating Dex-Mes with dendrimers enhances bioavailability and reduces systemic side effects compared to free dexamethasone formulations .
Comparative Data on Dexamethasone Forms
| Property | Dexamethasone | Dexamethasone 21-Methanesulfonate |
|---|---|---|
| Affinity for Glucocorticoid Receptor | Moderate | High |
| Antiglucocorticoid Activity | Low | High |
| Stability | Moderate | High |
| Bioavailability | Variable | Higher in conjugated forms |
Study on Hepatoma Cells
A study demonstrated that Dex-Mes effectively labeled glucocorticoid receptors in rat hepatoma cells, providing insights into receptor-mediated signaling pathways and potential therapeutic targets for liver-related diseases .
Conjugate Efficacy in Inflammatory Models
In vivo studies using Dex-Mes conjugates showed enhanced anti-inflammatory effects in animal models of autoimmune diseases, significantly reducing markers like TNF-α compared to standard dexamethasone treatments .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application, but generally involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Dexamethasone Derivatives
Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Solubility Profile |
|---|---|---|---|---|
| Dexamethasone | C₂₂H₂₉FO₅ | 392.45 | Unmodified glucocorticoid | Low water solubility |
| 21-Methanesulfonate | C₂₃H₃₁FO₇S | 486.55 | Methanesulfonate ester | Moderate water solubility |
| 21-Acetate | C₂₄H₃₁FO₆ | 434.50 | Acetate ester | Low water solubility |
| Sodium Phosphate | C₂₂H₃₀FO₈P•Na₂ | 516.43 | Phosphate ester (disodium) | High water solubility |
| Sodium Metasulfobenzoate | C₂₉H₃₂FNaO₉S | 598.60 | m-Sulfobenzoate ester | Moderate water solubility |
| 21-Palmitate | C₃₈H₅₉FO₆ | 654.86 | Long-chain fatty acid ester | Lipophilic (depot formulation) |
Key Observations :
- Water Solubility : Phosphate derivatives (e.g., dexamethasone sodium phosphate) are highly soluble, enabling injectable formulations, while palmitate esters are lipophilic for sustained release .
- Methanesulfonate vs. Sulfate/Sulfobenzoate : Methanesulfonate’s smaller sulfonate group enhances solubility compared to unmodified dexamethasone but less than phosphate esters. Sulfobenzoate derivatives (e.g., sodium metasulfobenzoate) balance solubility and stability .
Pharmacological and Biochemical Actions
Dexamethasone 21-Methanesulfonate
- Mechanism : Acts as an affinity label, covalently binding to GST enzymes and glucocorticoid receptors, enabling irreversible inhibition or tracking of steroid-protein interactions .
- Applications : Primarily used in research to study glucocorticoid metabolism and enzyme binding .
Dexamethasone Sodium Phosphate
- Mechanism: Prodrug hydrolyzed in vivo to release active dexamethasone. Used clinically for anti-inflammatory, immunosuppressive, and anti-allergic effects .
- Applications: Intravenous/oral formulations for acute conditions (e.g., cerebral edema, COVID-19 ).
Dexamethasone 21-Acetate
- Mechanism : Ester prodrug with slower hydrolysis than phosphate, providing prolonged release .
- Applications : Topical/oral formulations for dermatitis and autoimmune disorders .
Colon-Specific Prodrugs (e.g., Dexamethasone 21-Sulfate)
Regulatory and Industrial Status
Biological Activity
Dexamethasone 21-methanesulfonate (Dex-21-Mes) is a synthetic derivative of dexamethasone, a widely used glucocorticoid known for its potent anti-inflammatory and immunosuppressive properties. This compound has garnered attention due to its enhanced solubility and bioavailability, which are attributed to the methanesulfonate group at the 21 position of the dexamethasone molecule. This article explores the biological activity of Dex-21-Mes, focusing on its mechanisms of action, applications in medicine and research, and relevant case studies.
Dex-21-Mes primarily exerts its biological effects through interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression related to inflammation and immune response. The following key mechanisms have been identified:
- Glucocorticoid Receptor Activation : Dex-21-Mes acts as a potent agonist for GR, leading to the transcriptional activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines .
- Antagonistic Properties : Interestingly, Dex-21-Mes has been shown to exhibit antiglucocorticoid activity in certain contexts, acting as an antagonist in specific cell lines .
- Non-genomic Effects : Beyond genomic actions, Dex-21-Mes stabilizes cell membranes and inhibits leukocyte migration, contributing to its anti-inflammatory effects .
Pharmacological Profile
The pharmacological profile of Dex-21-Mes highlights its potential advantages over traditional glucocorticoids:
| Parameter | Dexamethasone | This compound |
|---|---|---|
| Solubility | Moderate | High |
| Bioavailability | 70-78% | Enhanced |
| Duration of Action | Variable | Prolonged |
| Protein Binding | ~77% | Similar |
This compound’s enhanced solubility makes it particularly useful in formulations requiring rapid absorption or targeted delivery.
Applications in Medicine and Research
Dex-21-Mes has diverse applications, including:
- Anti-inflammatory Treatments : It is utilized in conditions such as rheumatoid arthritis, bronchial asthma, and autoimmune diseases due to its high potency and reduced systemic side effects compared to other glucocorticoids .
- Gene Delivery Systems : Recent studies have explored its use as a vector for gene delivery, leveraging its ability to penetrate cell membranes effectively .
- Targeted Drug Delivery : Dex-21-Mes conjugates have been developed for targeted delivery systems that minimize systemic exposure while maximizing local therapeutic effects .
Case Studies and Research Findings
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In Vitro Studies on Antiglucocorticoid Activity :
Research demonstrated that Dex-21-Mes can act as a pure antagonist in cultured murine cell lines, providing insights into its dual role as both an agonist and antagonist depending on the cellular context . -
Synthesis and Release Studies :
A study on Dex-21-Mes conjugates showed a controlled release profile with significant bioavailability improvements when administered orally compared to free dexamethasone. The release rate was pH-dependent, indicating potential for targeted delivery systems . -
Clinical Implications :
Clinical applications have highlighted the efficacy of Dex-21-Mes in treating ocular conditions due to its ability to penetrate conjunctival tissues effectively. It has been used successfully in managing inflammation in diseases such as uveitis and diabetic retinopathy .
Q & A
Q. How can researchers characterize the purity and structural identity of Dexamethasone 21-methanesulfonate in experimental settings?
- Methodological Answer : Purity assessment can be performed using high-performance liquid chromatography (HPLC) with ion-pair reagents such as sodium 1-hexanesulfonate in the mobile phase, adjusted to pH 2.0 with trifluoroacetic acid for optimal separation . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), cross-referenced with the compound’s InChI key (e.g., AKUJBENLRBOFTD-RPRRAYFGSA-N) and CAS number (2265-22-7) to validate stereochemistry and functional groups .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines: wear protective gloves, eye protection, and lab coats to avoid skin/eye contact. Contaminated clothing must be washed before reuse. Store the compound in a locked, ventilated area, and dispose of waste via certified hazardous waste protocols . Acute toxicity (NFPA rating ≥3) necessitates immediate medical attention if exposed .
Q. How can researchers detect and quantify this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL). Validate method specificity using negative controls (e.g., plasma from untreated subjects) to confirm no cross-reactivity with endogenous glucocorticoids .
Advanced Research Questions
Q. What experimental strategies are effective for isolating glucocorticoid receptor (GR) proteins bound to this compound?
- Methodological Answer : Employ affinity chromatography with Cl-Sepharose columns where this compound is linked via a disulfide bond. Cytosolic or nuclear extracts (e.g., from rat thymocytes) are passed through the column, and bound receptors are eluted using stepwise NH₄Cl gradients (0.13 M to 0.23 M). Validate receptor purity via SDS-PAGE and immunoprecipitation with antibodies specific to 45 kDa or 90 kDa GR isoforms .
Q. How can contradictory data on receptor binding affinities of this compound be resolved?
- Methodological Answer : Conduct systematic reviews to assess confounding variables (e.g., tissue-specific GR isoforms, degradation products like 36 kDa nuclear polypeptides). Use meta-regression to analyze dose-response relationships across studies, ensuring alignment with standardized thresholds (e.g., dexamethasone suppression test cutoffs). Replicate experiments under controlled conditions (pH, temperature) to minimize variability .
Q. What methodologies are recommended for studying the anti-inflammatory efficacy of this compound in preclinical models?
- Methodological Answer : Use murine models of inflammation (e.g., LPS-induced endotoxemia) with dose-ranging studies (0.1–10 mg/kg). Measure biomarkers like IL-6 and TNF-α via ELISA. For tissue-specific effects, employ immunohistochemistry to localize GR activation in target organs (e.g., liver, kidney). Compare results to dexamethasone sodium phosphate controls to evaluate relative potency .
Methodological Design & Data Analysis
Q. How should researchers design experiments to evaluate the metabolic stability of this compound?
- Methodological Answer : Use liver microsomal assays (human or rodent) incubated with NADPH cofactors. Quantify parent compound degradation over time using LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (CLint). Cross-validate with in vivo pharmacokinetic studies (e.g., plasma sampling at 0, 1, 4, 8, 24 hours post-administration) .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer : Apply mixed-effects models to account for inter-cell variability. Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. For high-throughput data (e.g., RNA-seq), apply false discovery rate (FDR) corrections to identify GR-regulated genes with significance thresholds of p < 0.01 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
